

N-Methylantranilate: A Technical Safety and Toxicity Whitepaper

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Compound of Interest

Compound Name: *N-Methylantranilate*

Cat. No.: *B085802*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and toxicity profile of **N-Methylantranilate** (CAS No. 85-91-6), a fragrance and flavoring ingredient. The information is compiled from various scientific and regulatory sources to support risk assessment and safe handling practices.

Core Safety Data

The toxicological profile of **N-Methylantranilate** has been evaluated by several organizations, including the Research Institute for Fragrance Materials (RIFM) and the Scientific Committee on Consumer Safety (SCCS). The primary concerns identified are phototoxicity and the potential for nitrosamine formation.

Acute Toxicity

N-Methylantranilate exhibits low acute toxicity via oral and dermal routes.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	3.7 g/kg bw (3.0 - 4.5 g/kg bw)	[1]
LD50	Rat (female)	Oral	> 2,000 mg/kg	
LD50	Rabbit	Dermal	> 5 g/kg	[1]
LD50	Rat (m/f)	Dermal	> 2,000 mg/kg	

Irritation and Sensitization

The substance is not considered a significant skin irritant or sensitizer.[1]

Endpoint	Species	Result	Reference
Skin Irritation	Human, Mouse	Non-irritating	[1]
Skin Irritation	Rat	No skin irritation - 24 h	
Skin Sensitization	Guinea Pig	Not sensitizing	[1]
Mucous Membrane Irritation	-	Causes serious eye irritation[2][3]	

Phototoxicity

A key toxicological concern for **N-Methylantranilate** is its phototoxic potential, meaning it can cause skin reactions upon exposure to UV light.[4][5][6][7][8]

Endpoint	Species	Concentration	Result	Reference
Phototoxicity	Human	1%	Phototoxic effects observed in 14/35 volunteers	
Phototoxicity	Human	0.1%, 0.3%, 0.5%	No phototoxic effects observed in 29 volunteers	[5] [7]
Phototoxicity	Human	5.0%	14/18 phototoxic reactions observed	[5] [7]
Phototoxicity (in vitro)	Human skin model	> 5%	Phototoxic	[5] [7]
Photoallergenicity	Human	100%	Not photoallergenic	[1]

Genotoxicity and Carcinogenicity

Existing data suggests that **N-Methylantranilate** is not genotoxic.[\[4\]](#) However, there is a lack of comprehensive data on its carcinogenicity.[\[1\]](#) A significant consideration is its potential to form nitrosamines, which are known carcinogens, as it is a secondary amine.[\[6\]](#)[\[8\]](#)

Endpoint	Test System	Result	Reference
Genotoxicity (Ames Test)	S. typhimurium	Did not induce a dose-related increase in revertant colonies[1]	
Genotoxicity (UDS Assay)	Rat hepatocytes	Did not induce unscheduled DNA synthesis[1]	
Carcinogenicity	-	No data available[1]	
Potential for Nitrosamine Formation	Chemical Structure	Potential due to secondary amine structure[6][7][8]	

Reproductive and Developmental Toxicity

There is currently no adequate data available on the reproductive or developmental toxicity of **N-Methylantranilate**.[\[1\]](#)

Experimental Protocols

Acute Oral LD50 Study in Rats

- Methodology: A study cited by the SCCS involved dosing rats (n=10/dose) with **N-Methylantranilate** at concentrations of 2.50, 3.18, and 4.0 g/kg bw. Mortality was observed. In a range-finding study, female rats (n=4/dose) were administered oral doses ranging from 1 to 11.3 g/kg bw, and animals were observed for 7 days.[\[1\]](#) Another study followed OECD Test Guideline 423.

Acute Dermal LD50 Study in Rabbits

- Methodology: As reported by RIFM, **N-Methylantranilate** was applied dermally to rabbits (n=4) at a dose of >5 g/kg. The animals were observed for mortality.[\[1\]](#) A study in rats followed OECD Test Guideline 402.

Skin Sensitization in Guinea Pigs (Modified Maximization Test)

- Methodology: In one study, guinea pigs were injected intradermally with a 0.1% solution of **N-Methylantranilate** in isotonic saline. In another modified maximization test, a 5% solution was co-administered with Freund's Complete Adjuvant (FCA), followed by dermal application of a 25% solution in petrolatum.[1]

Phototoxicity Study in Humans

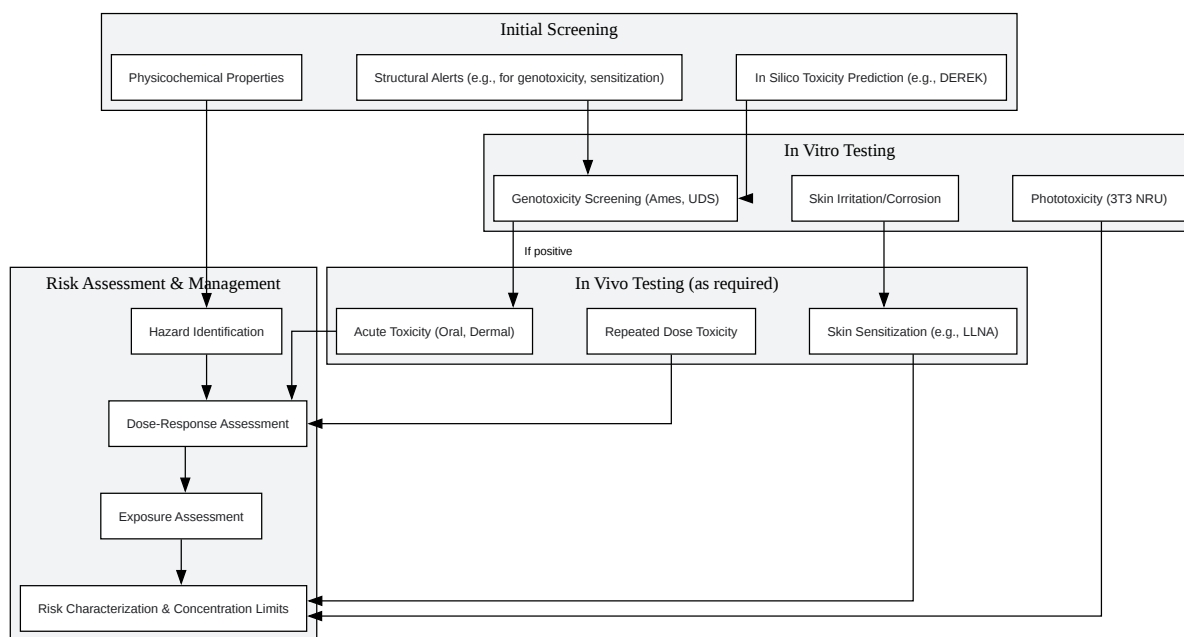
- Methodology: In a human study, 0.1% to 1% **N-Methylantranilate** in a diethyl phthalate:ethanol solution was applied to the skin of volunteers. The application sites were then exposed to UVA and UVB radiation. Responses were evaluated at various time points after irradiation.[1]

In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake)

- Methodology: This assay evaluates the phototoxic potential by measuring the reduction in neutral red uptake in Balb/c 3T3 mouse fibroblast cultures exposed to the test substance and UVA radiation.

Diagrams

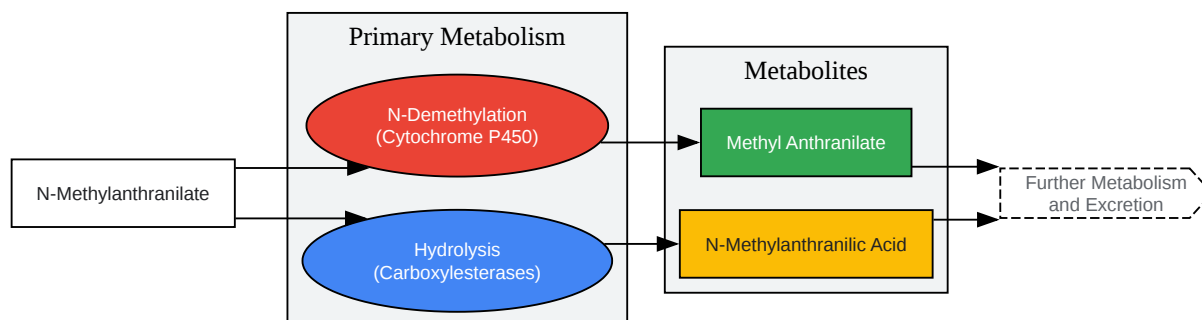
Safety Assessment Workflow



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Caption: A generalized workflow for chemical safety assessment.

Metabolic Pathway of N-Methylantranilate



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Caption: Metabolic pathways of **N-Methylantranilate** in the liver.[8]

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